Atg7-IN-1 Biochemical Potency vs. Other ATG7 Inhibitors
Atg7-IN-1 inhibits ATG7 with an IC50 of 62 nM, which is more potent than ATG7-IN-2 (IC50 = 89 nM) but less potent than ATG7-IN-3 (IC50 = 48 nM) [1]. This places Atg7-IN-1 as a mid-potency ATG7 inhibitor with a well-characterized selectivity profile .
| Evidence Dimension | Biochemical inhibition of ATG7 |
|---|---|
| Target Compound Data | IC50 = 62 nM |
| Comparator Or Baseline | ATG7-IN-2: IC50 = 89 nM; ATG7-IN-3: IC50 = 48 nM |
| Quantified Difference | Atg7-IN-1 is 1.4-fold more potent than ATG7-IN-2 and 1.3-fold less potent than ATG7-IN-3 |
| Conditions | Recombinant human ATG7 enzyme assay (HTRF) |
Why This Matters
Selecting Atg7-IN-1 provides a balanced potency profile that may offer a wider window for dose-response studies compared to more potent analogs, while still achieving robust target engagement.
- [1] Huang SC, Adhikari S, Brownell JE, et al. Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors. Bioorg Med Chem. 2020;28(19):115681. View Source
